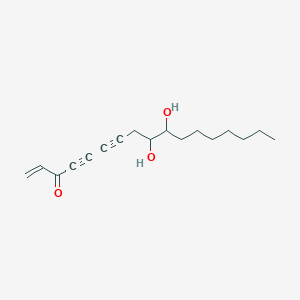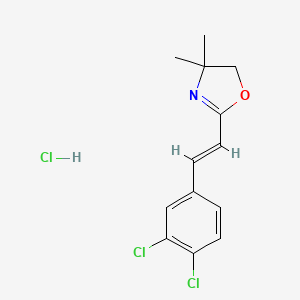
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorostyryl group attached to an oxazoline ring, which is further stabilized by a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Dichlorostyryl Intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with a suitable base to form the corresponding styryl intermediate.
Cyclization to Oxazoline: The styryl intermediate is then reacted with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The dichlorostyryl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce saturated alkyl derivatives.
Applications De Recherche Scientifique
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets. The dichlorostyryl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazoline ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-thiazoline
- (E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-imidazoline
Uniqueness
(E)-2-(3,4-Dichlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is unique due to its specific combination of a dichlorostyryl group and an oxazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
100098-74-6 |
|---|---|
Formule moléculaire |
C13H14Cl3NO |
Poids moléculaire |
306.6 g/mol |
Nom IUPAC |
2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H13Cl2NO.ClH/c1-13(2)8-17-12(16-13)6-4-9-3-5-10(14)11(15)7-9;/h3-7H,8H2,1-2H3;1H/b6-4+; |
Clé InChI |
SZOXXJJUIIDFGC-CVDVRWGVSA-N |
SMILES isomérique |
CC1(COC(=N1)/C=C/C2=CC(=C(C=C2)Cl)Cl)C.Cl |
SMILES canonique |
CC1(COC(=N1)C=CC2=CC(=C(C=C2)Cl)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
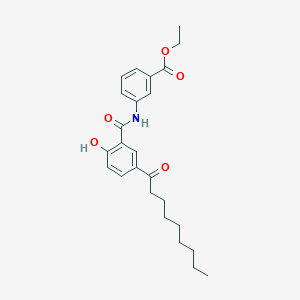

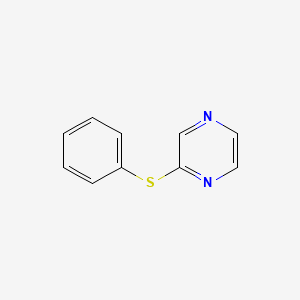

![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

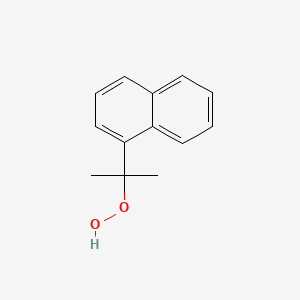

![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


